molecular formula C12H9NO4S B2456279 (1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid CAS No. 857041-85-1

(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid

Cat. No.: B2456279
CAS No.: 857041-85-1
M. Wt: 263.27
InChI Key: BUHOBZOVOOSPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid has several scientific research applications, including:

    Chemistry: It is used in the study of chemical reactions and mechanisms, particularly in the field of organic chemistry.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Research involving this compound can contribute to the development of new therapeutic agents and drug discovery.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid can be compared with other similar compounds, such as:

    Naphtho[1,8-cd]isothiazole derivatives: These compounds share a similar core structure but differ in their functional groups and properties.

    Acetic acid derivatives: Compounds with acetic acid functional groups that exhibit different chemical behaviors and applications.

The uniqueness of this compound lies in its specific structure and the presence of the 1,1-dioxido group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-11(15)7-13-9-5-1-3-8-4-2-6-10(12(8)9)18(13,16)17/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHOBZOVOOSPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331272
Record name 2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731991
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

857041-85-1
Record name 2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.